N-(2-(4-(3-(叔丁氧基)-2-羟基丙基)哌嗪-1-基)乙基)-2-苯氧基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a phenoxy group, and an amide group . Piperazine derivatives are known to serve as useful building blocks in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through a series of reactions involving the functional groups present . For instance, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction analysis . The molecule of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .科学研究应用
抗疟疾活性
一项研究调查了具有潜在抗疟疾活性的哌嗪衍生物的结构。这些衍生物,包括目标化合物的变体,对疟疾表现出显着的生物活性。该研究强调了哌嗪基氮上的羟基、苯甲基和亚甲基取代基对于产生抗疟疾活性至关重要。分析了分子构象和分子间氢键以了解活性机制 (Cunico 等人,2009)。
抗菌和驱虫活性
另一项研究重点关注叔丁基哌嗪羧酸酯衍生物的合成和生物学评价,以了解它们的抗菌和驱虫活性。该化合物表现出中等驱虫活性和较差的抗菌活性,表明对某些生物靶标具有选择性有效性 (Sanjeevarayappa 等人,2015)。
双重抗高血压药
一项关于合成 3-(4-芳基哌嗪-1-基)-2-羟基丙基 4-丙氧基苯甲酸酯的研究揭示了它们作为双重抗高血压药的潜力。这些化合物以游离碱和盐酸盐的形式合成,使用固态分析技术确定哌嗪环中氮原子的质子化,表明它们在抗高血压治疗中的应用 (Marvanová 等人,2016)。
柴油稳定性
通过添加剂组合(包括叔丁基苄胺衍生物)稳定生态清洁柴油的研究表明,该化合物可用于提高燃料稳定性。该研究探索了各种空间受阻的苯酚衍生物在燃料稳定性方面的有效性,显示出潜在的工业应用 (Koshelev 等人,1996)。
甘氨酸转运蛋白 2 型抑制剂
发现了一类新型的甘氨酸转运蛋白 2 型 (GlyT-2) 抑制剂,苯氧甲基苯甲酰胺衍生物,突出了该化合物在神经性疼痛模型中的相关性。这项研究强调了这些衍生物在通过抑制 GlyT-2 治疗神经性疼痛中的潜在治疗应用 (Takahashi 等人,2014)。
作用机制
Target of Action
Similar compounds have been used as building blocks in the synthesis of protac degraders , which are designed to target specific proteins for degradation .
Mode of Action
It is suggested that the compound may act as a heterobifunctional crosslinker . This means it could potentially bind to two different targets, facilitating their interaction. In the context of PROTACs, one end of the molecule typically binds to the target protein, while the other end binds to an E3 ubiquitin ligase . This brings the target protein in close proximity to the ligase, leading to its ubiquitination and subsequent degradation .
Biochemical Pathways
The general mechanism of protacs involves the ubiquitin-proteasome system . After the target protein is ubiquitinated, it is recognized by the proteasome, a large protein complex that degrades unneeded or damaged proteins . This can affect various downstream pathways depending on the function of the target protein .
Pharmacokinetics
The compound’s structure suggests it may have good water solubility, which could potentially enhance its bioavailability .
Result of Action
If it acts as a protac degrader, it would lead to the degradation of its target proteins . This could potentially alter cellular processes in which these proteins are involved .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its activity .
属性
IUPAC Name |
N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]-2-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N3O4/c1-26(2,3)32-20-21(30)19-29-17-15-28(16-18-29)14-13-27-25(31)23-11-7-8-12-24(23)33-22-9-5-4-6-10-22/h4-12,21,30H,13-20H2,1-3H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTACJRCAESJXRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CN1CCN(CC1)CCNC(=O)C2=CC=CC=C2OC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。